

Quetiapine sulfoxide impurity profiling

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Compound of Interest

Compound Name: *Quetiapine sulfoxide dihydrochloride*

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An In-Depth Technical Guide to Quetiapine Sulfoxide Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.^[1] As with any pharmaceutical compound, ensuring its purity, efficacy, and safety is paramount. Impurity profiling is a critical aspect of drug development and quality control, aiming to identify and quantify impurities that may arise during synthesis, storage, or metabolism. One of the principal impurities and a major metabolite of quetiapine is quetiapine sulfoxide.^{[2][3][4]} This technical guide provides a comprehensive overview of the impurity profiling of quetiapine sulfoxide, including its formation, analytical methodologies for its detection and quantification, and relevant experimental protocols.

Chemical Profile of Quetiapine and Quetiapine Sulfoxide

Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][5][6]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is susceptible to oxidation at the sulfur atom of the dibenzothiazepine ring, leading to the formation of quetiapine sulfoxide.^{[7][8]}

Chemical Structures:

- Quetiapine: C₂₁H₂₅N₃O₂S^[7]

- Quetiapine Sulfoxide: $C_{21}H_{25}N_3O_3S$ [7][9]

Formation of Quetiapine Sulfoxide

Quetiapine sulfoxide is formed through two primary pathways: metabolic processes in the body and degradation of the quetiapine molecule under specific stress conditions.

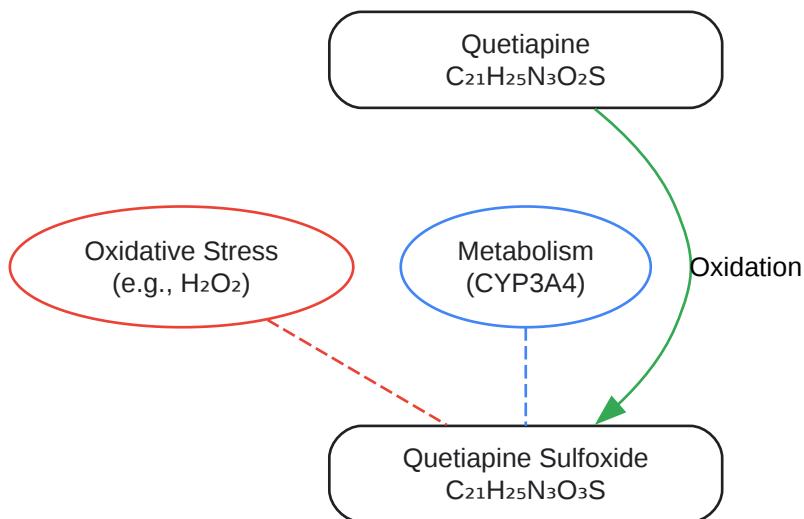
Metabolic Pathway

In vivo, quetiapine is extensively metabolized in the liver, primarily through sulfoxidation and oxidation.[10][11] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for metabolizing quetiapine to its inactive sulfoxide metabolite.[11] Quetiapine sulfoxide is a major metabolite found in human plasma.[12]

Degradation Pathway

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Quetiapine has been shown to be susceptible to degradation under oxidative and hydrolytic conditions.[5][6][13][14] Quetiapine sulfoxide is a significant degradation product formed under oxidative stress.[5][6]

Formation of Quetiapine Sulfoxide from Quetiapine:



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Figure 1: Formation of Quetiapine Sulfoxide.

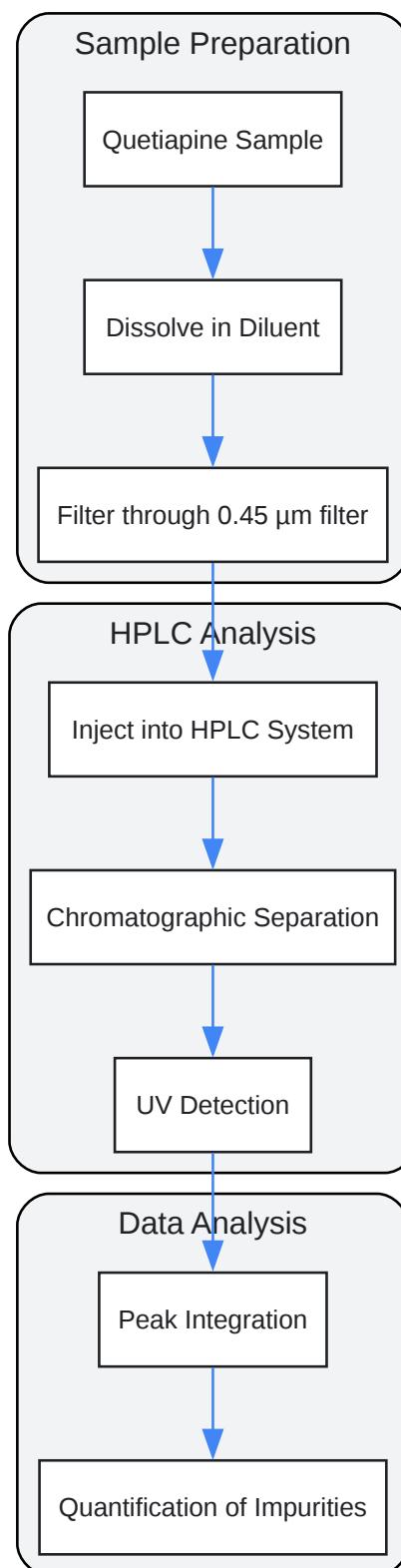
Analytical Methodologies for Impurity Profiling

Several analytical techniques are employed for the impurity profiling of quetiapine, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent and robust methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.

Workflow for HPLC Analysis of Quetiapine Impurities:



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Figure 2: HPLC Analysis Workflow.

This protocol is a representative example for the determination of quetiapine and its related substances.

- Chromatographic System: A liquid chromatograph equipped with a UV detector.[15]
- Column: X-bridge C18, 150x4.6 mm, 3.5 μ m.[15]
- Mobile Phase A: 5 mM Ammonium Acetate.[15]
- Mobile Phase B: Acetonitrile.[15]
- Gradient Program: A suitable gradient program to ensure separation of all impurities.
- Flow Rate: 1.0 ml/min.[15]
- Column Temperature: 40°C.[15]
- Detection Wavelength: 220 nm.[15]
- Injection Volume: 10 μ L.[15]
- Sample Concentration: 0.5 mg/ml.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities and for pharmacokinetic studies.

This protocol is suitable for the determination of quetiapine and its metabolites in human plasma.[16]

- Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer. [16]
- Column: Luna C18, 50mm x 2.0mm, 5 μ m.[16]
- Sample Preparation: Single liquid-liquid extraction from 40 μ l of human plasma.[16]

- Ionization: Positive ionization tandem MS detection in multiple reaction monitoring (MRM) mode.[16]

Data Presentation

Clear and concise data presentation is crucial for the interpretation of impurity profiling results. The following tables summarize key quantitative data from various studies.

Table 1: Performance of an LC-MS/MS Method for Quetiapine and its Metabolites in Human Plasma[16]

Analyte	Linearity Range (ng/mL)	Accuracy (%)	Precision (%)
Quetiapine	<0.70 - 500	< 6.0	< 6.4
Norquetiapine	<0.70 - 500	< 9.4	< 5.9
7-hydroxyquetiapine	<0.70 - 500	< 6.4	< 6.2
7-hydroxy N-desalkylquetiapine	<0.70 - 500	< 10.0	< 6.4
Quetiapine Sulfoxide	<0.70 - 500	< 8.6	< 9.5

Table 2: Forced Degradation of Quetiapine Fumarate[13]

Stress Condition	Duration (hours)	Degradation (%)
0.1N HCl	24	84.9
0.1N HCl	48	100
0.1N NaOH	24	33.1
0.1N NaOH	48	66.1
3% H ₂ O ₂	24	11.5
3% H ₂ O ₂	48	100

Conclusion

The impurity profiling of quetiapine sulfoxide is a critical component in ensuring the quality and safety of quetiapine drug products. Quetiapine sulfoxide is a major metabolite and a significant degradation product formed under oxidative stress. Robust analytical methods, such as HPLC and LC-MS/MS, are essential for the accurate detection and quantification of this impurity. The detailed experimental protocols and summarized data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of quetiapine and its related substances. Adherence to rigorous impurity profiling practices is indispensable for regulatory compliance and for safeguarding patient health.

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